molecular formula C20H26O4 B12437472 (-)-Liangshanin A

(-)-Liangshanin A

Cat. No.: B12437472
M. Wt: 330.4 g/mol
InChI Key: CNTXARLHZHVLRV-OQCDNYEXSA-N
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Description

(-)-Liangshanin A is a naturally occurring compound isolated from the roots of the plant species Illicium henryi. This compound belongs to the class of sesquiterpenes, which are known for their diverse biological activities. This compound has garnered significant interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Liangshanin A involves several steps, starting from commercially available starting materials. The key steps include the formation of the core sesquiterpene structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent transformations.

Industrial Production Methods: Industrial production of this compound is still in the research and development stage. scalable synthetic routes are being explored to meet potential demand. These methods focus on optimizing reaction conditions, improving yields, and reducing production costs. Techniques such as continuous flow chemistry and biocatalysis are being investigated for their potential to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: (-)-Liangshanin A undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Chemistry: (-)-Liangshanin A is used as a model compound in synthetic organic chemistry to study complex cyclization reactions and stereoselective transformations.

Biology: In biological research, this compound is investigated for its potential as an anti-inflammatory and anti-cancer agent. Its ability to modulate specific cellular pathways makes it a valuable tool for studying cell signaling and apoptosis.

Medicine: Preclinical studies suggest that this compound may have therapeutic potential in treating inflammatory diseases and certain types of cancer. Its unique mechanism of action and low toxicity profile make it a promising candidate for drug development.

Industry: this compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals. Its complex structure and biological activity provide a template for designing novel compounds with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of (-)-Liangshanin A involves its interaction with specific molecular targets within cells. It binds to and modulates the activity of enzymes and receptors involved in inflammatory and apoptotic pathways. By inhibiting pro-inflammatory cytokines and promoting apoptosis in cancer cells, this compound exerts its therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies indicate its potential to selectively target diseased cells while sparing healthy ones.

Comparison with Similar Compounds

    (-)-Gossypol: Another sesquiterpene with anti-cancer properties.

    Curcumin: A polyphenolic compound with anti-inflammatory and anti-cancer activities.

    Artemisinin: A sesquiterpene lactone used as an anti-malarial agent.

Uniqueness: (-)-Liangshanin A stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its ability to selectively modulate inflammatory and apoptotic pathways makes it a valuable compound for therapeutic applications. Additionally, its low toxicity profile and potential for synthetic modification further enhance its appeal as a lead compound in drug development.

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(1R,9R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-7-ene-6,15-dione

InChI

InChI=1S/C20H26O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h7-8,11-13,15,17,22,24H,1,5-6,9H2,2-4H3/t11?,12?,13?,15?,17?,19-,20-/m0/s1

InChI Key

CNTXARLHZHVLRV-OQCDNYEXSA-N

Isomeric SMILES

C[C@@]12C=CC(=O)C(C1CC([C@]34C2CCC(C3O)C(=C)C4=O)O)(C)C

Canonical SMILES

CC1(C2CC(C34C(C2(C=CC1=O)C)CCC(C3O)C(=C)C4=O)O)C

Origin of Product

United States

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